molecular formula C18H20O3 B13800726 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one

7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B13800726
M. Wt: 284.3 g/mol
InChI Key: TZIJCRYUQXPGEI-UHFFFAOYSA-N
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Description

7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Aldol Condensation: Using aldehydes and ketones as starting materials.

    Cyclization Reactions: Forming the benzopyran ring structure through intramolecular cyclization.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions may occur at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

    Therapeutic Potential: Studied for its potential therapeutic applications in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

    Material Science: Used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring benzopyran derivative with similar structural features.

    Flavonoids: A class of compounds with a benzopyran core, known for their diverse biological activities.

Uniqueness

7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

7-hydroxy-6-(1,4,4-trimethylcyclohex-2-en-1-yl)chromen-2-one

InChI

InChI=1S/C18H20O3/c1-17(2)6-8-18(3,9-7-17)13-10-12-4-5-16(20)21-15(12)11-14(13)19/h4-6,8,10-11,19H,7,9H2,1-3H3

InChI Key

TZIJCRYUQXPGEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C=C1)(C)C2=C(C=C3C(=C2)C=CC(=O)O3)O)C

Origin of Product

United States

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